Vernakalant-d6hydrochloride

Descripción

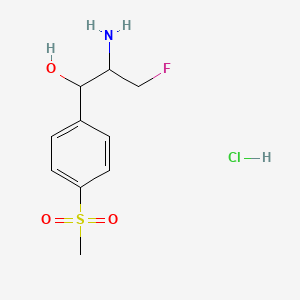

Structure

3D Structure of Parent

Propiedades

Número CAS |

108656-33-3 |

|---|---|

Fórmula molecular |

C10H15ClFNO3S |

Peso molecular |

283.75 g/mol |

Nombre IUPAC |

(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |

Clave InChI |

HWPBPTAOXVIKGI-DHTOPLTISA-N |

SMILES isomérico |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |

SMILES canónico |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |

Apariencia |

White to Off-White Solid |

melting_point |

>152 °C |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(αR)-α-[(1S)-1-Αmino-2-fluoroethyl]-4-(methylsulfonyl)benzenemethanol Hydrochloride; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Florfenicol Amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol amine hydrochloride is a primary metabolite of florfenicol, a broad-spectrum bacteriostatic antibiotic used extensively in veterinary medicine.[1] As the main breakdown product of florfenicol in the body, florfenicol amine is a crucial analyte in pharmacokinetic and residue monitoring studies.[1] Understanding the chemical, physical, and biological properties of this metabolite is essential for drug development, food safety, and environmental monitoring. This technical guide provides a comprehensive overview of florfenicol amine hydrochloride, including its synthesis, metabolic pathways, analytical methodologies, and toxicological profile.

Chemical and Physical Properties

Florfenicol amine hydrochloride is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol hydrochloride | PubChem |

| CAS Number | 108656-33-3 | PubChem |

| Molecular Formula | C₁₀H₁₅ClFNO₃S | PubChem |

| Molecular Weight | 283.75 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | |

| Storage | Store at -20°C for long-term stability. |

Synthesis of Florfenicol Amine Hydrochloride

While florfenicol amine is primarily known as a metabolite, its synthesis is crucial for the preparation of analytical standards. A common laboratory-scale preparation involves the hydrolysis of the parent antibiotic, florfenicol.

Experimental Protocol: Preparation from Florfenicol

Objective: To prepare florfenicol amine by hydrolysis of florfenicol.

Materials:

-

Florfenicol

-

Protonic solvent (e.g., water, methanol, ethanol)

-

Alkali (e.g., sodium hydroxide, potassium hydroxide)

-

Sodium chloride

-

Reaction vessel (e.g., three-necked flask) with reflux condenser, stirrer, and thermometer

Procedure:

-

In a 250 mL three-necked flask equipped with a reflux condenser, stirrer, and thermometer, combine 53.73 g (0.15 mol) of florfenicol, 75 mL of water, and 6.40 g of an alkaline substance.

-

Stir the mixture at approximately 45°C until the solution becomes clear.

-

Add 15.00 g of sodium chloride to the solution and continue stirring until it is completely dissolved.

-

Cool the reaction mixture to room temperature and allow it to stand overnight.

-

Collect the resulting solid by filtration.

-

Dry the solid to obtain florfenicol amine as a white solid.

Expected Yield and Purity:

-

Yield: Approximately 31.49 g

-

Purity: >98% as determined by HPLC

Metabolic Pathway of Florfenicol

Florfenicol is metabolized in animals to several compounds, with florfenicol amine being the major product. The metabolic pathway involves the hydrolysis of the dichloroacetyl moiety of florfenicol. This biotransformation is a key consideration in pharmacokinetic studies and for determining withdrawal periods for florfenicol-treated animals.[2]

Metabolic conversion of florfenicol to its primary metabolite, florfenicol amine.

Biological Activity

The biological activity of florfenicol amine hydrochloride is a subject of some debate. The parent compound, florfenicol, is a potent inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4][5] However, the hydrolysis of the dichloroacetyl group to form florfenicol amine is generally thought to result in a loss of this antibacterial activity. Several sources explicitly state that florfenicol amine has no antibiotic activity.

Conversely, some commercial suppliers suggest that florfenicol amine hydrochloride possesses antimicrobial activity and can be used for in vitro studies of bacterial diseases. This discrepancy may arise from the context of its use as a marker for the microbiologically active parent compound in residue analysis. The European Medicines Agency notes that for residue analysis, all metabolites are converted to florfenicol amine, and MRLs are based on this marker, implying its relevance to the overall antimicrobial effect of the administered drug.[6] Further research is needed to definitively characterize the intrinsic antimicrobial activity, if any, of florfenicol amine hydrochloride.

A study on the parent compound, florfenicol, has shown that it can modulate cytokine responses by blocking the NF-κB signaling pathway, suggesting potential anti-inflammatory effects.[7] It is currently unknown if florfenicol amine shares these properties.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the detection and quantification of florfenicol amine in various matrices, particularly in edible tissues from food-producing animals. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[8]

A critical step in many analytical protocols is the acid-catalyzed hydrolysis of the sample. This procedure converts florfenicol and its other metabolites into florfenicol amine, allowing for the determination of the total florfenicol-related residue.[9]

Experimental Protocol: Determination of Florfenicol Amine in Tissue by HPLC

Objective: To quantify the total florfenicol residue as florfenicol amine in animal tissue.

Workflow:

Workflow for the determination of florfenicol amine in tissue samples.

Materials and Reagents:

-

Homogenized tissue sample

-

6N Hydrochloric acid

-

Ethyl acetate

-

Solid-phase extraction (SPE) cartridges

-

HPLC system with UV detector

-

Florfenicol amine hydrochloride analytical standard

-

Mobile phase (e.g., acetonitrile/water gradient)

Procedure:

-

Homogenization: Homogenize a known weight of the tissue sample.

-

Hydrolysis: Add 6N HCl to the homogenized sample and incubate at 90-100°C for a specified time (e.g., 2 hours) to convert all florfenicol residues to florfenicol amine.

-

Extraction: After cooling, neutralize the sample and perform a liquid-liquid extraction with ethyl acetate to separate the analyte from the matrix.

-

Cleanup: Further purify the extract using a solid-phase extraction (SPE) cartridge to remove interfering substances.

-

HPLC Analysis: Inject the cleaned extract onto an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set at the appropriate wavelength.

-

Quantification: Prepare a standard curve using known concentrations of florfenicol amine hydrochloride. Quantify the analyte in the sample by comparing its peak area to the standard curve.

Toxicological Profile

The toxicological data for florfenicol amine hydrochloride itself is limited. Most available information pertains to the parent drug, florfenicol. The European Medicines Agency has established a toxicological No-Observed-Effect Level (NOEL) for florfenicol.[6] Studies on florfenicol have investigated its potential for genotoxicity, carcinogenicity, and reproductive toxicity.[6] It is generally considered that florfenicol does not pose a genotoxic risk.[6] One study indicated that florfenicol may induce more severe hemotoxicity and immunotoxicity compared to chloramphenicol and thiamphenicol in mice.[10] Chronic toxicity studies in zebrafish have shown that florfenicol can cause oxidative damage to liver and gill tissues at higher concentrations.[11]

The table below summarizes the available toxicological data for florfenicol, which provides an indication of the potential effects of its metabolite.

| Toxicological Endpoint | Result for Florfenicol | Reference |

| Genotoxicity | Not considered genotoxic based on a battery of in vitro and in vivo tests.[6] | [6] |

| Carcinogenicity | Studies in mice and rats showed high mortality at the tested doses, making definitive conclusions difficult.[6] | [6] |

| Reproductive/Developmental Toxicity | No evidence of embryo- or fetotoxicity in studies.[6] | [6] |

| Chronic Toxicity (Zebrafish) | Exposure to concentrations >20 mg/L caused oxidative damage to liver and gills.[11] | [11] |

| Hemotoxicity/Immunotoxicity (Mice) | Induced cell cycle arrest and apoptosis of hematopoietic cells; more severe than chloramphenicol and thiamphenicol at equal doses.[10] | [10] |

Conclusion

Florfenicol amine hydrochloride is a molecule of significant interest in the fields of veterinary drug development and food safety. As the primary metabolite of the widely used antibiotic florfenicol, its chemical properties, metabolic fate, and analytical determination are critical areas of research. While its own biological activity appears to be minimal compared to the parent compound, its role as a marker for total florfenicol residue makes it indispensable for regulatory monitoring. The methodologies outlined in this guide provide a foundation for researchers and professionals working with this important compound. Further investigation into the specific biological and toxicological properties of florfenicol amine hydrochloride will contribute to a more complete understanding of the overall safety and efficacy of florfenicol in veterinary medicine.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. researchgate.net [researchgate.net]

- 3. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Formulation, pharmacokinetics, and antibacterial activity of florfenicol-loaded niosome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Effects of florfenicol on early cytokine responses and survival in murine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Biological toxicity effects of florfenicol on antioxidant, immunity and intestinal flora of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

Florfenicol amine (hydrochloride) chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to florfenicol amine and its hydrochloride salt. Florfenicol amine is the primary metabolite of florfenicol, a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine.[1][2] Understanding the characteristics of this metabolite is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety.[3][4]

Chemical Structure and Properties

Florfenicol amine is formed by the hydrolysis of the dichloroacetamide group of florfenicol.[3] The hydrochloride salt is commonly used as a reference standard in analytical testing.

Chemical Structure:

-

Florfenicol Amine: (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol[5]

-

Florfenicol Amine Hydrochloride: (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride[6]

Table 1: Chemical Identifiers

| Identifier | Florfenicol Amine | Florfenicol Amine Hydrochloride |

| CAS Number | 76639-93-5[5] | 108656-33-3[6] |

| Molecular Formula | C₁₀H₁₄FNO₃S[5] | C₁₀H₁₅ClFNO₃S[6] |

| IUPAC Name | (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol[5] | (1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride[6] |

Table 2: Physicochemical Properties

| Property | Florfenicol Amine | Florfenicol Amine Hydrochloride |

| Molecular Weight | 247.29 g/mol [5] | 283.75 g/mol [6][7] |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[3] | Soluble in organic solvents such as ethanol (~30 mg/ml), DMSO (~20 mg/ml), and dimethyl formamide (DMF) (~20 mg/ml).[8] Soluble in PBS (pH 7.2) at approximately 10 mg/mL.[7][8] |

| Storage | Store at -20°C.[9] | Store at -20°C for long-term stability (≥4 years).[8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[2] |

| Appearance | White to off-white solid.[10] | Crystalline solid.[8] |

| UV/Vis. λmax | Not explicitly found | 222, 265, 272 nm.[8] |

Metabolic Pathway and Mechanism of Action

Florfenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the action of peptidyltransferase, which ultimately halts the extension of the polypeptide chain.[11] Florfenicol is metabolized in animals to florfenicol amine, which is a key marker for residue analysis in edible tissues.[4][9]

Experimental Protocols

Synthesis of Florfenicol Amine

A common method for the synthesis of florfenicol amine involves the hydrolysis of florfenicol.

Materials:

-

Florfenicol

-

Methanol

-

4N Potassium Hydroxide (KOH) aqueous solution

-

Dichloromethane

-

Isopropanol

-

Thin Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure: [12]

-

Dissolve florfenicol in methanol in a reaction vessel.

-

Add 4N KOH aqueous solution to the mixture.

-

Heat the mixture to 70°C and reflux for 24 hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, remove the solvent by vacuum evaporation.

-

Extract the product using dichloromethane.

-

Dry the organic layer.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from isopropanol to yield purified florfenicol amine.

Analysis of Florfenicol Amine by HPLC

This protocol outlines a general procedure for the determination of florfenicol amine in animal tissues. The core principle involves acid hydrolysis to convert florfenicol and its metabolites to florfenicol amine, followed by extraction and HPLC analysis.[13]

1. Sample Preparation (Hydrolysis and Extraction): [13]

-

Materials:

-

Homogenized tissue sample (e.g., muscle, liver)

-

6M Hydrochloric acid (HCl)

-

Ethyl acetate

-

30% (w/w) Sodium hydroxide (NaOH) solution

-

Diatomaceous earth column

-

Centrifuge

-

Shaking water bath

-

-

Procedure:

-

Weigh a known amount of homogenized tissue into a centrifuge tube.

-

Add 6M HCl and incubate in a shaking water bath at 95°C to hydrolyze florfenicol and its metabolites to florfenicol amine.

-

Cool the hydrolysate and partition with ethyl acetate to remove lipids.

-

Make the aqueous layer strongly basic (pH > 11) with 30% NaOH to convert florfenicol amine salts to the free base.

-

Apply the basified solution to a diatomaceous earth column.

-

Extract the florfenicol amine from the column with ethyl acetate.

-

Evaporate the ethyl acetate extract to dryness.

-

2. HPLC Analysis: [13]

-

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., acetonitrile and a suitable buffer)

-

Florfenicol amine hydrochloride standard

-

Aqueous buffer for residue dissolution

-

-

Procedure:

-

Dissolve the dried residue from the extraction step in a known volume of aqueous buffer.

-

Prepare a series of calibration standards of florfenicol amine hydrochloride.

-

Inject the prepared sample and standards onto the HPLC system.

-

Set the UV detector to the appropriate wavelength (e.g., 225 nm).

-

Quantify the amount of florfenicol amine in the sample by comparing the peak area to the calibration curve.

-

Conclusion

This guide provides essential technical information on florfenicol amine (hydrochloride) for professionals in research and drug development. The data presented in a structured format, along with detailed experimental protocols and logical diagrams, serves as a valuable resource for understanding and working with this important metabolite of the veterinary antibiotic florfenicol. The provided methodologies for synthesis and analysis are foundational for further research and regulatory compliance in the field.

References

- 1. US20050075506A1 - Process for preparing florfenicol - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. benchchem.com [benchchem.com]

- 7. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. tandfonline.com [tandfonline.com]

- 12. EP3133061A1 - Florfenicol synthesizing method - Google Patents [patents.google.com]

- 13. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

Mechanism of action of Florfenicol amine.

An In-Depth Technical Guide on the Mechanism of Action of Florfenicol and its Metabolite, Florfenicol Amine

Introduction

Florfenicol is a broad-spectrum, primarily bacteriostatic synthetic antibiotic used exclusively in veterinary medicine.[1][2] It is a fluorinated derivative of thiamphenicol and structurally related to chloramphenicol.[3][4] The primary active compound is florfenicol itself, which functions by disrupting bacterial protein synthesis.[5] Florfenicol amine is a principal metabolite and degradation product of florfenicol, formed by the hydrolysis of the dichloroacetamide group.[6][7] While generally considered to be without antibiotic activity, recent findings have shown it can act as a narrow-spectrum prodrug under specific circumstances.[6][8] This guide provides a detailed examination of the mechanism of action of florfenicol, the role of its metabolite florfenicol amine, quantitative data on its efficacy, and the experimental protocols used to elucidate its function.

Core Mechanism of Action of Florfenicol

The antibacterial effect of florfenicol is achieved through the potent inhibition of protein synthesis in susceptible bacteria. This process is targeted, specific to bacterial ribosomes, and occurs via the following steps:

-

Binding to the 50S Ribosomal Subunit : Florfenicol binds to the 50S subunit of the bacterial 70S ribosome.[1][2][9] The binding site is located in the A-site crevice of the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation.[4][10][11]

-

Inhibition of Peptidyl Transferase : By occupying this critical site, florfenicol sterically hinders the proper positioning of the aminoacyl-tRNA (the molecule carrying the next amino acid to be added to the protein chain).[4][11] This obstruction prevents the peptidyl transferase enzyme from catalyzing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[1][8][12]

-

Bacteriostatic Effect : The halt in peptide bond formation effectively stops protein elongation and, consequently, all protein synthesis.[3] This cessation of essential protein production prevents bacterial growth and replication, resulting in a bacteriostatic (growth-inhibiting) effect.[9] At higher concentrations or against certain pathogens, the effect can be bactericidal (bacteria-killing).[4]

The structural modifications in florfenicol, particularly the replacement of a hydroxyl group with a fluorine atom, make it more resistant to deactivation by bacterial enzymes that confer resistance to chloramphenicol.[3][4]

References

- 1. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Florfenicol pharmacokinetics following intravenous and oral administrations and its elimination after oral and bath administrations in common carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. bioaustralis.com [bioaustralis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics and Pharmacodynamics of Florfenicol in Plasma and Synovial Fluid of Pigs at a Dose of 30 mg/kgbw Following Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Strategies for Enzymatic Inactivation of the Veterinary Antibiotic Florfenicol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Florfenicol Amine (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of Florfenicol amine and its hydrochloride salt. Florfenicol amine is a key intermediate in the synthesis of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine. This document details common synthetic pathways, experimental protocols, and quantitative data to support research and development in this field.

Introduction

Florfenicol is a synthetic analog of thiamphenicol, notable for its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1] Its synthesis involves the formation of a key intermediate, Florfenicol amine, which is (1R,2S)-2-amino-3-fluoro-1-[4-(methylsulfonyl)phenyl]-1-propanol. The manufacturing process is a multi-step chemical synthesis that requires careful control of stereochemistry and reaction conditions to ensure high purity and yield. This guide will focus on the primary routes for the industrial production of Florfenicol amine and its subsequent conversion to the hydrochloride salt.

Synthetic Pathways

The industrial synthesis of Florfenicol amine can be broadly categorized into two main routes: one starting from D-p-methylsulfonyl phenylserine ethyl ester and another involving the deprotection of a protected amine precursor. A common method for obtaining Florfenicol amine on a laboratory scale is through the hydrolysis of Florfenicol itself, which is particularly useful for preparing analytical standards.

Route 1: From a Dihydrooxazole Intermediate

One prominent industrial method involves the hydrolysis of a fluorinated dihydrooxazole intermediate. This pathway offers a direct route to the desired stereoisomer of Florfenicol amine.

Route 2: Deprotection of a Chiral Amine Precursor

Another common industrial approach involves the deprotection of a chiral amine precursor. This method is advantageous for its high stereoselectivity.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Florfenicol amine and its hydrochloride salt.

Synthesis of (1R,2S)-Florfenicol Amine via Hydrolysis

This protocol is adapted from patent literature and describes the synthesis from a dihydrooxazole intermediate.

Materials:

-

(4S, 5R)-4-methyl fluoride-5-4-methylsulfone phenyl-2-hydroxyl-4,5-dihydrooxazole

-

Methanol

-

4N Potassium Hydroxide (KOH) aqueous solution

-

Dichloromethane

-

Isopropanol

Procedure:

-

In a 250 ml single-necked flask, dissolve 7 g of (4S, 5R)-4-methyl fluoride-5-4-methylsulfone phenyl-2-hydroxyl-4,5-dihydrooxazole in 130 ml of methanol.

-

Add 64 ml of 4N KOH aqueous solution to the flask.

-

Heat the mixture to 70°C and maintain a reflux for 24 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Extract the resulting crude product with dichloromethane.

-

Dry the organic layer.

-

Spin-dry to obtain the crude Florfenicol amine.

-

Recrystallize the crude product from isopropanol to yield the purified product.

Synthesis of (1S,2S)-Florfenicol Amine via Deprotection

This protocol, also from patent literature, details the synthesis by deprotection of a chiral amine.

Materials:

-

(1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol

-

Methanol

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas

-

Isopropanol

Procedure:

-

In a 250 ml three-necked flask, add 15 g of (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol.

-

Dissolve the starting material in 120 g of methanol.

-

Add 2 g of 10% Pd/C to the solution.

-

Carry out hydrogenation at 40°C, maintaining a hydrogen pressure of 1.2 atm.

-

After the reaction is complete, filter the mixture to remove the Pd/C catalyst.

-

Spin-dry the filtrate to obtain the crude product.

-

Purify the crude product by pulping with isopropanol and subsequent filtration.

Preparation of Florfenicol Amine Hydrochloride

This general protocol outlines the conversion of the free amine to its hydrochloride salt.

Materials:

-

Florfenicol amine (free base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like isopropanol or ethyl acetate)

-

Hydrochloric acid solution in diethyl ether (e.g., 2M) or anhydrous HCl gas

Procedure:

-

Dissolve the synthesized Florfenicol amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise to the stirred amine solution. Alternatively, bubble anhydrous HCl gas through the solution.

-

A white precipitate of Florfenicol amine hydrochloride will form immediately.

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to obtain pure Florfenicol amine hydrochloride.

Quantitative Data

The following tables summarize the quantitative data obtained from the experimental protocols.

Table 1: Synthesis of (1R,2S)-Florfenicol Amine via Hydrolysis

| Parameter | Value |

| Starting Material | 7 g of (4S, 5R)-4-methyl fluoride-5-4-methylsulfone phenyl-2-hydroxyl-4,5-dihydrooxazole |

| Product Yield | 4.6 g |

| Molar Yield | Not specified |

| HPLC Purity | 95% |

| Enantiomeric Excess (ee) | 99.4% |

Table 2: Synthesis of (1S,2S)-Florfenicol Amine via Deprotection

| Parameter | Value |

| Starting Material | 15 g of (1S,2S)-3-fluoro-1-[4-(methylsulfonyl) phenyl]-2-[((S)-1-phenethyl)amino]-1-propanol |

| Product Yield | 9.6 g |

| Molar Yield | Not specified |

| HPLC Purity | 97% |

| Enantiomeric Excess (ee) | 99.1% |

Purification and Characterization

The purification of Florfenicol amine typically involves recrystallization from a suitable solvent, such as isopropanol. The purity of the final product is commonly assessed by High-Performance Liquid Chromatography (HPLC), while the stereochemical integrity is determined by Chiral-HPLC to measure the enantiomeric excess. The hydrochloride salt is generally purified by washing the precipitate with a cold, anhydrous solvent.

Conclusion

The synthesis of Florfenicol amine and its hydrochloride salt is a well-established process in the pharmaceutical industry. The choice of synthetic route depends on factors such as the availability of starting materials, desired stereoisomer, and scalability. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and manufacturing of Florfenicol and related compounds. Careful control of reaction conditions and rigorous purification are paramount to achieving a high-quality final product.

References

The Central Role of Florfenicol Amine in Florfenicol Metabolism: A Technical Guide

An in-depth examination of the formation, quantification, and significance of florfenicol amine, the major metabolite of the veterinary antibiotic florfenicol.

Introduction

Florfenicol, a synthetic, broad-spectrum antibiotic, is widely utilized in veterinary medicine to treat a variety of bacterial infections in livestock, poultry, and aquaculture.[1][2][3][4][5] Following administration, florfenicol undergoes extensive metabolism within the animal's body, leading to the formation of several metabolites. Among these, florfenicol amine emerges as the principal metabolite, serving as a crucial marker for monitoring florfenicol residues in edible tissues.[4][6] This technical guide provides a comprehensive overview of florfenicol amine, focusing on its metabolic pathway, pharmacokinetic profile, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of veterinary pharmaceuticals.

Metabolic Pathway of Florfenicol

Florfenicol is metabolized into florfenicol amine through various biotransformation pathways. These pathways can also involve intermediate metabolites such as florfenicol alcohol, monochloroflorfenicol, and florfenicol oxamic acid.[1] The conversion of florfenicol and its other metabolites to florfenicol amine can be achieved in the laboratory through acid hydrolysis, a common step in analytical procedures designed to measure total florfenicol residues.[3][7]

Pharmacokinetics of Florfenicol and Florfenicol Amine

The pharmacokinetic properties of florfenicol and its primary metabolite, florfenicol amine, have been investigated in numerous animal species. Understanding these parameters is essential for determining appropriate dosage regimens and withdrawal periods to ensure food safety. The following tables summarize key pharmacokinetic data from various studies.

Table 1: Pharmacokinetic Parameters of Florfenicol

| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) | Bioavailability (%) |

| Rabbits | Intravenous (IV) | 20 | - | - | 0.90 ± 0.20 | - |

| Rabbits | Oral (PO) | 20 | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | 76.23 ± 12.02 |

| Dogs | Intravenous (IV) | 20 | - | - | 1.11 (0.94) | - |

| Dogs | Oral (PO) | 20 | 6.18 | 0.94 | 1.24 (0.64) | 95.43 (11.60) |

| Chickens | Intravenous (IV) | 20 | - | - | 7.90 ± 0.48 | - |

| Chickens | Oral (PO) | 20 | 10.23 ± 1.67 | 0.63 ± 0.07 | 8.34 ± 0.64 | 87 ± 16 |

| Donkeys | Oral (PO) | 22 | 0.13 | 0.68 | - | - |

Data sourced from multiple studies.[8][9][10][11]

Table 2: Pharmacokinetic Parameters of Florfenicol Amine

| Species | Administration Route (of Florfenicol) | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | T½ (h) |

| Rabbits | Intravenous (IV) | 20 | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 |

| Rabbits | Oral (PO) | 20 | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 |

| Donkeys (Urine) | Oral (PO) | 22 | - | 32.20 | 40.26 |

Data sourced from multiple studies.[8][12]

Experimental Protocols for Analysis

Accurate quantification of florfenicol and florfenicol amine is critical for regulatory monitoring and pharmacokinetic research. Several analytical techniques are employed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the confirmatory method of choice due to its high sensitivity and specificity.[2][13]

Sample Preparation: Hydrolysis and Solid-Phase Extraction (SPE)

A common procedure for determining total florfenicol residues involves an initial acid hydrolysis step to convert florfenicol and its metabolites to florfenicol amine.[2][3][7] This is often followed by a clean-up step using Solid-Phase Extraction (SPE) to remove interfering matrix components.

Protocol for Bovine and Porcine Kidney Tissue: [2]

-

Homogenize 2 g of kidney tissue.

-

Add 5 mL of 6M hydrochloric acid (HCl).

-

Incubate at 90°C for 2 hours.

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 with 30% (w/v) sodium hydroxide (NaOH).

-

Dilute the extract with 10 mL of Milli-Q water.

-

Perform SPE clean-up using a reversed-phase cartridge at a basic pH (≥12.5).

-

Elute the analyte from the SPE cartridge.

-

Dilute the eluate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of florfenicol amine.[2][13]

Typical LC-MS/MS Parameters: [13][14]

-

Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, often with additives like formic acid.

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for florfenicol amine and negative mode for florfenicol.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection offers a more accessible and cost-effective alternative for screening purposes, though it is less sensitive and specific than LC-MS/MS.[2][15]

General HPLC-UV Method: [7]

-

Sample preparation as described above (hydrolysis and extraction).

-

The final extract is dissolved in a suitable buffer.

-

Analysis is performed using reverse-phase HPLC with UV detection, typically around 225 nm.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method that can be used for the detection of florfenicol amine residues in various animal tissues.[3] It is a specific, accurate, and sensitive method suitable for screening large numbers of samples.[3]

Conclusion

Florfenicol amine is a pivotal metabolite in the disposition of florfenicol in treated animals. Its role as a marker residue is fundamental to regulatory frameworks aimed at ensuring the safety of food products of animal origin.[3][13] A thorough understanding of its formation, pharmacokinetics, and the analytical methods for its detection is therefore essential for veterinarians, regulatory agencies, and scientists in the field of drug development. The continued refinement of sensitive and reliable analytical methods, such as LC-MS/MS, will further enhance the ability to monitor florfenicol residues and safeguard public health.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Florfenicol: A Comprehensive Overview of its Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma and tissue depletion of florfenicol and florfenicol-amine in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 12. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Florfenicol and Florfenicol Amine Quantification in Bull Serum and Seminal Plasma by a Single Validated UHPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Residue Depletion of Florfenicol and Its Metabolite Florfenicol Amine in Swine Tissues after Intramuscular Administration | Scilit [scilit.com]

A Comprehensive Technical Guide to the Pharmacokinetics and Toxicology of Florfenicol Amine (Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florfenicol, a broad-spectrum synthetic antibiotic, is widely utilized in veterinary medicine. Following administration, it undergoes metabolism, with florfenicol amine emerging as a principal metabolite.[1] Regulatory bodies often assess the total residue of florfenicol and its metabolites by measuring florfenicol amine, making a thorough understanding of its pharmacokinetic and toxicological profile essential for drug development, food safety, and risk assessment. This guide provides an in-depth analysis of the available scientific data on florfenicol amine (hydrochloride), focusing on its pharmacokinetic properties and toxicological endpoints.

Pharmacokinetics of Florfenicol Amine

The pharmacokinetic profile of florfenicol amine has been investigated in several species following the administration of the parent compound, florfenicol. The data reveals rapid absorption and distribution, followed by a relatively slow elimination compared to florfenicol.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of florfenicol amine in various animal species after oral (p.o.) or intravenous (i.v.) administration of florfenicol.

Table 1: Pharmacokinetic Parameters of Florfenicol Amine in Rabbits after a Single 20 mg/kg Bodyweight Dose of Florfenicol [2]

| Parameter | Intravenous (i.v.) Administration | Oral (p.o.) Administration |

| Cmax (µg/mL) | 5.06 ± 1.79 | 3.38 ± 0.97 |

| Tmax (h) | 0.88 ± 0.78 | 2.10 ± 1.08 |

| t½λz (h) | 1.84 ± 0.17 | 2.35 ± 0.94 |

Table 2: Pharmacokinetic Parameters of Florfenicol Amine in Donkeys after a Single 30 mg/kg Bodyweight Oral Dose of Florfenicol [3][4]

| Parameter | Plasma |

| Cmax (µg/mL) | 0.08 ± 0.01 |

| Tmax (h) | 0.72 ± 0.72 |

| t½kz (h) | 15.95 ± 14.04 |

| AUC (µg·mL⁻¹·h) | 0.47 |

| Mean Residence Time (h) | 18.40 |

Table 3: Tissue Distribution and Elimination of Florfenicol Amine in Rainbow Trout [5]

| Tissue | Cmax (µg/kg) | Tmax (h) | Elimination Half-life (h) | AUC (h µg/kg⁻¹) |

| Kidney | 258 | 32-64 | - | 9.28 |

| Intestine | 34.4 | 32-64 | 20.28 | 6.38 |

| Skin | 64.7 | 32-64 | - | 2.15 |

| Liver | 41.7 | 32-64 | - | 1.35 |

| Gill | 61.3 | 32-64 | 19.74 | 1.26 |

| Muscle | 36.1 | 24 | 16.75 | 0.59 |

| Plasma | 61 | 16 | - | - |

Note: Data presented as mean ± standard deviation where available.

Toxicology of Florfenicol Amine

Direct and comprehensive toxicological studies specifically on florfenicol amine are limited. The toxicological assessment is largely derived from studies on the parent compound, florfenicol, for which florfenicol amine is the marker residue for regulatory purposes.[2]

Quantitative Toxicological Data for Florfenicol

The following table summarizes the available toxicological data for florfenicol. These values provide an indication of the potential toxicity of its metabolites, including florfenicol amine.

Table 4: Summary of Toxicological Data for Florfenicol

| Endpoint | Species | Route | Value | Reference |

| LD50 | Mice, Rats | Oral | > 2000 mg/kg bw | [2] |

| LD50 | Rats | Intraperitoneal | ~2000 mg/kg bw | [2] |

| LD50 | Rats | Intramuscular | 1130 mg/kg (for Florfenicol VS 30) | [6] |

| NOEL (Reproductive Effects - Male) | Rats | Oral | 1 mg/kg bw/day | [2] |

| NOEL (Maternotoxicity) | Mice | Oral | 3 mg/kg bw/day | [2] |

| NOEL (Maternotoxicity) | Rats | Oral | 4 mg/kg bw/day | [2] |

| NOEL (52-week study) | Dogs | Oral | 1 mg/kg bw/day | [2] |

| LC50 (Embryonic Toxicity) | Chick Embryo | In ovo | 1.07 µg/g | [7] |

Toxicological Profile

-

Acute Toxicity: Florfenicol exhibits low acute toxicity via the oral route in mice and rats.[2]

-

Repeated-Dose Toxicity: Studies in rats and dogs have shown effects on hematological parameters, testicular atrophy, and increased liver weights at higher doses.[2] The dog is identified as the most sensitive species.[2]

-

Reproductive and Developmental Toxicity: Florfenicol has been shown to have adverse effects on the male reproductive system in rats.[2] While high doses induced maternal effects and delayed ossification in mice and rats, it did not show potential for embryo- or fetotoxicity.[2] However, a study in chickens indicated that florfenicol can induce early embryonic death.[7]

-

Genotoxicity: Based on a battery of in vitro and in vivo tests, florfenicol is not considered to be genotoxic.[2]

-

Organ Toxicity: Prolonged or repeated exposure to florfenicol can cause damage to the liver, brain, testis, spinal cord, blood, and gallbladder.[8][9]

-

Hemotoxicity and Immunotoxicity: Studies in mice suggest that florfenicol can induce hemotoxicity and immunotoxicity, including cell cycle arrest and apoptosis of hematopoietic cells, and hypoplasia and atrophy of the spleen and thymus.[10][11]

-

Renal Toxicity: In chicks, florfenicol has been shown to induce renal toxicity by promoting oxidative stress and apoptosis through the Nrf2-ARE signaling pathway.[12]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key pharmacokinetic and analytical studies.

Pharmacokinetic Study in Rabbits[2]

-

Animals: Healthy male rabbits.

-

Dosing: A single intravenous (i.v.) or oral (p.o.) administration of florfenicol at 20 mg/kg bodyweight.

-

Sample Collection: Blood samples were collected at various time points.

-

Analytical Method: Plasma concentrations of florfenicol and florfenicol amine were determined simultaneously using a Liquid Chromatography-Mass Spectrometry (LC-MS) method.

-

Pharmacokinetic Analysis: Data was analyzed using a non-compartmental model.

Determination of Total Florfenicol Residues as Florfenicol Amine in Kidney Tissue[7][13]

-

Sample Preparation:

-

Homogenized kidney tissue (2 g) is weighed into a centrifuge tube.

-

5 mL of 6M hydrochloric acid (HCl) is added.

-

The mixture is incubated at 90°C for 2 hours to hydrolyze florfenicol and its metabolites to florfenicol amine.

-

The sample is cooled to room temperature.

-

-

Extraction:

-

The pH of the hydrolysate is adjusted to ≥12.5 with NaOH.

-

The solution is diluted with water.

-

Solid-phase extraction (SPE) clean-up is performed using a reversed-phase cartridge at a basic pH.

-

-

Analysis: The eluate is diluted and analyzed by LC-MS/MS.

Visualizations

Metabolic Pathway of Florfenicol

The metabolism of florfenicol in animals leads to the formation of several metabolites, with florfenicol amine being a key product. The following diagram illustrates the primary metabolic conversion.

Caption: Metabolic conversion of florfenicol to florfenicol amine.

General Workflow for LC-MS/MS Analysis

The quantification of florfenicol amine in biological matrices typically involves sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: Experimental workflow for florfenicol amine analysis.

Signaling Pathway of Florfenicol-Induced Renal Toxicity

Studies in chicks suggest that florfenicol induces renal toxicity by modulating the Nrf2-ARE pathway, leading to oxidative stress and apoptosis.

Caption: Signaling pathway of florfenicol-induced renal toxicity.

Conclusion

Florfenicol amine is a significant metabolite of the veterinary antibiotic florfenicol. Its pharmacokinetic profile is characterized by rapid formation and slower elimination compared to the parent drug, with wide distribution in various tissues. While specific toxicological data for florfenicol amine is not extensively available, the comprehensive toxicological assessment of florfenicol, for which the amine is a marker residue, indicates potential for reproductive toxicity, organ damage, hemotoxicity, and immunotoxicity with prolonged or high-dose exposure. The provided experimental protocols and diagrams offer a foundational understanding for researchers and professionals in the field of drug development and food safety. Further research is warranted to delineate the specific toxicological properties of florfenicol amine to refine risk assessments and ensure the safe use of florfenicol in veterinary medicine.

References

- 1. msd.com [msd.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. msd.com [msd.com]

- 10. Frontiers | Pharmacokinetics and biosafety evaluation of a veterinary drug florfenicol in rainbow trout, Oncorhynchus mykiss (Walbaum 1792) as a model cultivable fish species in temperate water [frontiersin.org]

- 11. Florfenicol induces more severe hemotoxicity and immunotoxicity than equal doses of chloramphenicol and thiamphenicol in Kunming mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Florfenicol induces renal toxicity in chicks by promoting oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Florfenicol Amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of florfenicol amine hydrochloride in various solvents. Florfenicol amine is the primary metabolite of florfenicol, a broad-spectrum antibiotic extensively used in veterinary medicine.[1][2] Understanding its solubility is critical for the development of analytical methods, formulation studies, and pharmacokinetic research.

Quantitative Solubility Data

The solubility of florfenicol amine hydrochloride has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility | Source |

| Ethanol | ~30 mg/mL | [1][3] |

| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [1][3] |

| Dimethylformamide (DMF) | ~20 mg/mL | [1][3] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [1][3][4] |

| DMSO (alternative value) | 125 mg/mL (ultrasonication needed) | [5] |

| Ethanol (alternative value) | 10 mg/mL (sonication recommended) | [4] |

| DMF (alternative value) | 10 mg/mL (sonication recommended) | [4] |

| DMSO (alternative value) | 10 mg/mL (sonication recommended) | [4] |

Note: Variations in reported solubility values may arise from differences in experimental conditions, such as temperature, purity of the compound, and the specific methodology used.

Factors Influencing Solubility

Several factors can influence the dissolution of florfenicol amine hydrochloride:

-

Temperature: For obtaining higher solubility, warming the solution at 37°C is recommended.[1]

-

Mechanical Agitation: Shaking the solution in an ultrasonic bath can aid in dissolution.[1][5]

-

Solvent Purity: The use of newly opened, hygroscopic solvents like DMSO is important, as water content can significantly impact solubility.[5]

-

pH: The solubility in aqueous media is pH-dependent, as demonstrated by its solubility in PBS at pH 7.2.[1][3][4]

Experimental Protocols

While specific, detailed experimental protocols for determining the solubility of florfenicol amine hydrochloride are not extensively published, a general methodology can be constructed based on standard laboratory procedures for solubility assessment of pharmaceutical compounds.

General Protocol for Solubility Determination by HPLC

This protocol outlines a common method for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of florfenicol amine hydrochloride to a series of vials, each containing a different solvent of interest.

-

Ensure that a solid phase of the compound remains visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Alternatively, allow the solid to settle by gravity.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (often the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis by HPLC:

-

Analyze the diluted samples using a validated HPLC method with UV detection.

-

A typical mobile phase could consist of a mixture of acetonitrile and a phosphoric acid aqueous solution.[6]

-

The concentration of florfenicol amine hydrochloride in the supernatant is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Logical Relationship: Florfenicol and its Metabolite

The following diagram illustrates the metabolic relationship between florfenicol and florfenicol amine.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Florfenicol amine hydrochloride | Antibiotic | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US20090062397A1 - Compounds and methods for enhancing solubility of florfenicol and structurally-related antibiotics using cyclodextrins - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Degradation Pathways of Florfenicol Amine (hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Florfenicol amine (FFA), a principal metabolite and degradation product of the synthetic antibiotic Florfenicol (FF). Understanding the stability of Florfenicol amine is crucial for analytical method development, drug formulation, and food safety assessment. This document summarizes key findings from forced degradation studies, outlines experimental protocols, and presents degradation pathways.

Introduction to Florfenicol Amine

Florfenicol amine is the pharmacologically inactive primary metabolite of Florfenicol, a broad-spectrum bacteriostatic antibiotic used in veterinary medicine.[1] Due to its prevalence as a residue in animal-derived food products, regulatory bodies often require the quantification of total Florfenicol residues as Florfenicol amine. This necessitates a thorough understanding of its chemical stability under various stress conditions. Florfenicol amine hydrochloride is the salt form commonly used as a reference standard in analytical laboratories.

Stability Profile of Florfenicol Amine

Forced degradation studies are essential for elucidating the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. While most of the available literature focuses on the degradation of Florfenicol to Florfenicol amine, the intrinsic stability of Florfenicol amine itself is less documented. However, based on the degradation studies of Florfenicol, key stability characteristics of Florfenicol amine can be inferred and are supplemented by what is known about its own degradation.

2.1. Hydrolytic Stability

Florfenicol readily degrades under both acidic and alkaline conditions, with the primary degradation product being Florfenicol amine through the hydrolysis of the amide bond.[2][3] The degradation of Florfenicol is significantly faster under alkaline conditions compared to acidic conditions.[2]

A potential degradation pathway for Florfenicol amine itself involves dehydration, leading to the formation of a transformation product with a mass-to-charge ratio (m/z) of 229 (TP229).[4]

2.2. Oxidative Stability

Florfenicol has been shown to be stable under oxidative stress conditions, with no significant degradation observed upon exposure to 10% hydrogen peroxide for 24 hours.[2] This suggests that Florfenicol amine is also likely to be stable under similar oxidative conditions.

2.3. Photostability

Under exposure to light, Florfenicol in solution shows some degradation, leading to the formation of Florfenicol amine and Thiamphenicol.[3] The photodegradation of Florfenicol can be influenced by the presence of other substances in the solution.[5]

2.4. Thermal Stability

In solution, Florfenicol exhibits slight degradation at elevated temperatures (e.g., 80°C), yielding the same degradation products observed under hydrolytic conditions.[2] However, in the solid state, Florfenicol is relatively stable to thermal stress.[2] One study on the heat stability of amphenicols indicated that heating Florfenicol can produce Thiamphenicol but not Florfenicol amine as a breakdown product, suggesting that under specific heating conditions, the degradation pathway may vary.[6]

Quantitative Data from Forced Degradation Studies

The following table summarizes the conditions under which Florfenicol degrades, with Florfenicol amine being a significant product. Quantitative data on the degradation of Florfenicol amine itself is limited in the public domain.

| Stress Condition | Reagent/Parameters | Observation on Florfenicol Degradation | Primary Degradation Products Identified | Reference |

| Acidic Hydrolysis | 1N HCl, 60°C | Degradation observed, slower than alkaline hydrolysis. | Florfenicol amine, Thiamphenicol | [2][3] |

| Alkaline Hydrolysis | NaOH in 20% ACN, 60°C | Rapid and complete degradation within 1 hour. | Florfenicol amine | [2] |

| Oxidative Stress | 10% H₂O₂, 24 hours | Stable, no significant degradation observed. | - | [2] |

| Photolytic Stress | Sunlight or photostability chamber | Degradation observed in solution. | Florfenicol amine, Thiamphenicol | [3] |

| Thermal Stress | 80°C / 95% RH, 10 days (in solution) | Slight degradation. | Florfenicol amine, Thiamphenicol | [2] |

| Thermal Stress | Solid state | Stable. | - | [2] |

Degradation Pathways

The degradation of Florfenicol primarily involves the hydrolysis of its amide linkage to form Florfenicol amine. A further potential degradation pathway for Florfenicol amine has been proposed.

A potential degradation pathway for Florfenicol amine itself involves dehydration.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. The following sections outline methodologies for forced degradation studies and the development of a stability-indicating analytical method.

5.1. Forced Degradation Study Protocol

This protocol describes a general procedure for conducting forced degradation studies on Florfenicol amine hydrochloride.

-

Materials:

-

Florfenicol amine hydrochloride reference standard

-

Methanol (HPLC grade)

-

Hydrochloric acid (1N)

-

Sodium hydroxide (0.1N)

-

Hydrogen peroxide (10%)

-

Deionized water

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Florfenicol amine hydrochloride in methanol (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

-

Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH at room temperature. Withdraw and neutralize samples at various time points.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 10% H₂O₂ at room temperature. Withdraw samples at various time points.

-

Thermal Degradation: Heat an aliquot of the stock solution in a water bath at 80°C. Withdraw samples at various time points.

-

Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

-

5.2. Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the parent drug from its degradation products. The following is a template for an HPLC method suitable for the analysis of Florfenicol amine and its potential degradation products.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of ammonium acetate buffer (e.g., 6.49 mM, pH 4.5) and methanol (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Conclusion

Florfenicol amine is the primary and stable metabolite and degradation product of Florfenicol, particularly under hydrolytic conditions. While Florfenicol itself is susceptible to degradation under acidic, alkaline, and photolytic stress, its amine metabolite appears to be more stable, with a potential degradation pathway involving dehydration. Further forced degradation studies specifically on Florfenicol amine are warranted to fully elucidate its intrinsic stability and identify all potential degradation products. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such studies, which are essential for regulatory compliance and ensuring the quality and safety of veterinary pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. v-assets.cdnsw.com [v-assets.cdnsw.com]

- 3. Study of forced degradation behaviour of florfenicol by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijah.in [ijah.in]

- 5. Aqueous photodegradation of antibiotic florfenicol: kinetics and degradation pathway studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential heat stability of amphenicols characterized by structural degradation, mass spectrometry and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Florfenicol and Flunixin Meglumine Combination in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Florfenicol amine (hydrochloride) research.

An In-depth Technical Guide to Florfenicol Amine (hydrochloride) Research

Introduction

Florfenicol (FF) is a synthetic, broad-spectrum bacteriostatic antibiotic exclusively used in veterinary medicine.[1][2] It is a fluorinated derivative of thiamphenicol and functions by inhibiting bacterial protein synthesis.[1][3][4] Following administration to animals, florfenicol is metabolized into several compounds, with Florfenicol amine (FFA) being a primary metabolite.[5][6] Due to its prevalence, regulatory bodies in many regions, including the European Union, have designated florfenicol amine as the marker residue for determining the total concentration of florfenicol and its metabolites in food products derived from treated animals.[5][6][7][8] Consequently, the accurate and sensitive quantification of FFA is critical for ensuring food safety, conducting pharmacokinetic and residue depletion studies, and supporting drug development programs.

This technical guide provides a comprehensive review of the current research on Florfenicol amine, focusing on its metabolism, pharmacokinetics across various species, and the analytical methodologies employed for its detection and quantification. It is intended for researchers, scientists, and drug development professionals working in veterinary medicine, food safety, and analytical chemistry.

Metabolism of Florfenicol to Florfenicol Amine

Florfenicol undergoes biotransformation in animals, resulting in several metabolites, including florfenicol amine, florfenicol oxamic acid, florfenicol alcohol, and monochloroflorfenicol.[8][9][10] Florfenicol amine is consistently identified as the major metabolite.[6][11] The metabolic conversion is a key consideration for residue analysis, as regulatory methods often require the hydrolysis of all florfenicol-related residues to florfenicol amine to quantify the total residue amount.[8][12]

Caption: Metabolic pathway of Florfenicol.

Pharmacokinetics of Florfenicol and Florfenicol Amine

The pharmacokinetic properties of florfenicol and its metabolite, florfenicol amine, have been investigated in numerous animal species. These studies are crucial for determining appropriate dosage regimens and withdrawal periods. The data reveals significant variability in absorption, distribution, metabolism, and excretion across species.

Pharmacokinetic Parameters in Various Species

The following table summarizes key pharmacokinetic parameters of Florfenicol (FF) and Florfenicol Amine (FFA) after a single administration of florfenicol in different animal species.

| Species | Administration Route & Dose | Analyte | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (t½λz) (h) | Bioavailability (F%) | Reference |

| Rabbits | IV, 20 mg/kg | FFA | 5.06 ± 1.79 | 0.88 ± 0.78 | 1.84 ± 0.17 | - | [13] |

| PO, 20 mg/kg | FF | 7.96 ± 2.75 | 0.90 ± 0.38 | 1.42 ± 0.56 | 76.23 ± 12.02 | [13] | |

| PO, 20 mg/kg | FFA | 3.38 ± 0.97 | 2.10 ± 1.08 | 2.35 ± 0.94 | - | [13] | |

| Donkeys | PO, 30 mg/kg | FF | 0.13 ± 0.02 | 0.68 ± 0.09 | 5.92 ± 3.25 | - | [3][4] |

| PO, 30 mg/kg | FFA | 0.08 ± 0.01 | 0.72 ± 0.72 | 15.95 ± 14.04 | - | [3][4] | |

| Dogs | PO, 20 mg/kg | FF | 6.18 | 0.94 | 1.24 ± 0.64 | 95.43 ± 11.60 | [14][15] |

| Korean Catfish | IV, 20 mg/kg | FFA | 3.91 ± 0.69 | 0.5 | - | - | [16] |

| PO, 20 mg/kg | FF | 9.59 ± 0.36 | 8 | 15.69 ± 2.59 | 92.61 ± 10.1 | [16] | |

| PO, 20 mg/kg | FFA | 3.57 ± 0.65 | 7.33 ± 1.15 | - | - | [16] | |

| Chukar Partridges | IV, 30 mg/kg | FF | - | - | 5.25 | - | [17] |

| PO, 30 mg/kg | FF | 45.26 ± 4.06 | - | 5.44 | 51.55 | [17] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; IV: Intravenous; PO: Oral.

Analytical Methodologies for Florfenicol Amine Determination

Accurate determination of FFA is essential for regulatory monitoring. Various analytical methods have been developed, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the confirmatory method of choice due to its high sensitivity and specificity.[5]

Key Analytical Techniques

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for confirmatory analysis and regulatory monitoring. It offers excellent sensitivity and specificity for quantifying FFA in complex biological matrices.[5][6][10]

-

High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) Detection: A more accessible and cost-effective technique. While less sensitive than LC-MS/MS, it is suitable for screening purposes and for matrices with higher analyte concentrations.[5][18][19]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening tool ideal for the rapid analysis of a large number of samples.[5]

Experimental Protocols

Detailed below are representative protocols for sample preparation and analysis using LC-MS/MS and HPLC.

Protocol 1: LC-MS/MS Determination of Total Florfenicol Residues as FFA in Kidney Tissue [5][10]

-

Sample Homogenization: Weigh 2 g of homogenized kidney tissue into a 50 mL centrifuge tube.

-

Acid Hydrolysis: Add 5 mL of 6M hydrochloric acid (HCl). Incubate the sample at 90-100°C for 2 hours to convert florfenicol and its metabolites to florfenicol amine.[5][8]

-

Neutralization and Dilution: Cool the sample to room temperature. Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH). Add 10 mL of Milli-Q water to dilute the extract.[5]

-

Solid-Phase Extraction (SPE) Cleanup: Perform a cleanup using a reversed-phase SPE cartridge (e.g., Oasis MCX) at a basic pH (≥12.5).[5][12]

-

Elution and Final Preparation: Elute the analyte from the SPE cartridge. Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.[5]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column. A typical mobile phase consists of a gradient of water and acetonitrile, often with an additive like 0.1% acetic acid.[6]

-

Mass Spectrometric Detection: Employ Electrospray Ionization (ESI) in positive mode. Monitor specific precursor and product ion transitions for florfenicol amine in Multiple Reaction Monitoring (MRM) mode.[5][6]

-

Caption: Workflow for LC-MS/MS analysis of total florfenicol as FFA.

Protocol 2: HPLC-UV Determination of FFA in Catfish Muscle [18]

-

Sample Preparation: Homogenize catfish muscle tissue.

-

Acid Hydrolysis: Perform acid-catalyzed hydrolysis to convert florfenicol and its metabolites to florfenicol amine.

-

Lipid Removal: Partition the hydrolysate with ethyl acetate to remove lipids and other interferences.

-

Basification: Make the solution strongly basic to convert florfenicol amine salts to the free base.

-

Extraction: Apply the solution to a diatomaceous earth column and extract the florfenicol amine with ethyl acetate.

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness and dissolve the residue in an aqueous buffer.

-

HPLC Analysis: Analyze the reconstituted sample using reverse-phase HPLC with UV detection.

Analytical Method Performance

The performance of analytical methods is validated through several parameters, including linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ).

| Matrix | Method | Linearity Range (µg/kg) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |

| Bovine/Porcine Kidney | LC-MS/MS | 75 - 2500 | 93 - 104 | 0.5 | 10 | [5][12] |

| Bovine Tissues/Eel | LC-MS/MS | 0.5 - 100 (ng/mL) | 93 - 104 | 0.5 | 10 | [10] |

| Animal-derived Food | UPLC-MS/MS | 1.0 - 40.0 (µg/L) | >75 | 0.5 | 1.5 | [20] |

| Multiple Animal Tissues | QuEChERS LC-MS/MS | - | 74.7 - 107.4 | 0.005 - 3.1 | 0.02 - 10.4 | [6][21] |

| Broiler Tissues | LC-MS/MS | 0 - 400 | 87 - 116 | - | 20 | [7] |

Residue Depletion and Food Safety

To protect consumers, regulatory agencies establish Maximum Residue Limits (MRLs) for veterinary drugs in food products. For florfenicol, the MRL is typically based on the sum of florfenicol and florfenicol amine.[7] Residue depletion studies are conducted to determine the time required for drug concentrations to fall below the MRL, establishing a safe withdrawal period.

-

Swine: In a study where swine were administered florfenicol intramuscularly, the sum of FF and FFA concentrations in all analyzed tissues (muscle, liver, kidney) fell below the accepted MRLs at 8 days post-treatment. The highest total concentrations were found in the kidney, indicating it as a target tissue.[19]

-

Chukar Partridges: After multiple oral doses of florfenicol, the highest FFA concentration was detected in the kidney (0.67 µg/g). The calculated withdrawal period for florfenicol was determined to be 6 days for muscle.[17]

-

Broiler Chickens: A study found that FF and FFA residues can persist in chicken claws at concentrations 10-fold greater than in muscle tissue, highlighting the importance of monitoring non-traditional matrices that may enter the food chain.[7]

Conclusion

Florfenicol amine is the principal metabolite of the veterinary antibiotic florfenicol and serves as the regulatory marker for total florfenicol residues in animal-derived foods. A thorough understanding of its formation, pharmacokinetic behavior, and residue depletion is essential for both veterinary drug development and food safety monitoring. Advanced analytical techniques, particularly LC-MS/MS, provide the necessary sensitivity and specificity for robust quantification in diverse and complex matrices. The detailed protocols and compiled quantitative data presented in this guide offer a valuable resource for professionals in the field, facilitating the development and application of effective monitoring and control strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Old Antibiotics Can Learn New Ways: A Systematic Review of Florfenicol Use in Veterinary Medicine and Future Perspectives Using Nanotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration [frontiersin.org]

- 4. Pharmacokinetics of florfenicol and its metabolite florfenicol amine in the plasma, urine, and feces of fattening male donkeys following single oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Simultaneous Quantification of Chloramphenicol, Thiamphenicol, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. Determination of total florfenicol residues as florfenicol amine in bovine tissues and eel by liquid chromatography-tandem mass spectrometry using external calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of florfenicol and its major metabolite, florfenicol amine, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacokinetics of florfenicol and its metabolite, florfenicol amine, in the Korean catfish (Silurus asotus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics, Tissue Residues, and Withdrawal Times of Florfenicol in Chukar Partridges (Alectoris chukar) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nucleus.iaea.org [nucleus.iaea.org]

- 19. Residue depletion of florfenicol and its metabolite florfenicol amine in Swine tissues after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination of florfenicol and florfenicol amine residues in animal-derived food by liquid chromatography-mass spectrometry [syyfyx.com]

- 21. frontiersin.org [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Florfenicol Amine

Introduction

Florfenicol is a broad-spectrum synthetic antibiotic widely used in veterinary medicine to treat bacterial infections in livestock such as cattle, swine, poultry, and in aquaculture.[1] After administration, florfenicol is metabolized in the animal's body into several compounds, with florfenicol amine (FFA) being a primary metabolite.[1] Due to concerns about antibiotic residues in the food supply, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for the total amount of florfenicol and its metabolites, which are measured as florfenicol amine.[1] Consequently, the development of sensitive and reliable analytical methods for quantifying florfenicol amine is essential for food safety monitoring, pharmacokinetic studies, and drug development.[1]

This document provides detailed protocols and application notes for the analysis of florfenicol amine in various biological matrices using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique, widely regarded as the confirmatory method for the quantification of florfenicol amine in regulatory monitoring and research.[1] This method is preferred for its high accuracy and ability to detect very low concentrations of the analyte.

Experimental Protocol: Determination of Florfenicol Amine in Bovine and Porcine Kidney[1][2]

This protocol outlines a method for determining total florfenicol residues by converting them to florfenicol amine in kidney tissue.[1]

a. Sample Preparation (Hydrolysis and Solid-Phase Extraction - SPE) [1]

-

Weigh 2 g of homogenized kidney tissue into a 50 mL centrifuge tube.

-

Add 5 mL of 6M hydrochloric acid (HCl).

-

To hydrolyze florfenicol and its metabolites to florfenicol amine, incubate the sample at 90°C for 2 hours.[1]

-

Cool the sample to room temperature.

-

Adjust the pH to ≥12.5 by adding approximately 5 mL of 30% (w/v) sodium hydroxide (NaOH).[1]

-

Dilute the extract by adding 10 mL of Milli-Q water.[1]

-

Perform a Solid-Phase Extraction (SPE) clean-up using a reversed-phase cartridge at a basic pH (≥12.5).[1]

-

Elute the analyte from the SPE cartridge.

-

Dilute 100 µL of the eluted extract with 900 µL of water before LC-MS/MS analysis.[1]

b. LC-MS/MS Conditions [2]

-

LC Column: Reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.01% formic acid in water (v/v).

-

Mobile Phase B: 0.01% formic acid in acetonitrile (v/v).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: Specify (e.g., 10 µL).

-

MS Detection: Electrospray ionization (ESI) in positive or negative mode, with multiple reaction monitoring (MRM) for specific precursor and product ion transitions for florfenicol amine.[3] An internal standard, such as florfenicol-d3, is often used.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection